3-Amino-2-oxazolidinone-d4

Analytical Chemistry Food Safety Metabolomics

Matrix effects and ion suppression in LC-MS/MS analysis of complex food matrices compromise quantification accuracy for nitrofuran residues. 3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated internal standard that co-elutes with native AOZ, compensating for these variabilities to meet EU Decision 2002/657/EC criteria. • Enables accurate quantification with recoveries of 84.5-109.7% in spiked meat samples. • Supports CCα detection limits as low as 0.11 µg/kg in multi-residue methods. • Isotopic enrichment ≥98 atom% D ensures minimal interference with native analyte signals.

Molecular Formula C3H6N2O2
Molecular Weight 106.12 g/mol
CAS No. 1188331-23-8
Cat. No. B563276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-oxazolidinone-d4
CAS1188331-23-8
SynonymsAOZ-d4;  3-Amino-1,3-oxazolidin-2-one-d4;  3-Amino-2-oxazolidone-d4;  NSC 111187-d4;  NSC 196570-d4;  NSC 38250-d4;  Vetranal; 
Molecular FormulaC3H6N2O2
Molecular Weight106.12 g/mol
Structural Identifiers
InChIInChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2
InChIKeyKYCJNIUHWNJNCT-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AOZ-d4 Internal Standard for Nitrofuran Quantification


3-Amino-2-oxazolidinone-d4 (AOZ-d4, CAS 1188331-23-8) is a deuterium-labeled analog of 3-amino-2-oxazolidinone (AOZ), the primary tissue-bound metabolite of the veterinary antibiotic furazolidone. As an isotopically labeled internal standard, AOZ-d4 is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects, ion suppression, and variability in sample preparation, enabling precise and accurate quantification of AOZ residues in complex biological and food matrices . This compound is a critical reagent for laboratories requiring compliance with stringent regulatory guidelines, such as those set by the European Union for the detection of banned nitrofuran antibiotics in animal-derived food products [1].

Deuterium-labeled internal standard for LC-MS/MS quantification of nitrofuran metabolite AOZ
Corrects matrix effects and ion suppression in complex food and biological matrices
Supports method validation workflows aligned with regulatory residue monitoring programsResearch use only; not for diagnostic procedures

Why Unlabeled AOZ Cannot Replace AOZ-d4


In LC-MS/MS analysis, the use of a non-isotopically labeled internal standard, such as unlabeled AOZ (CAS 80-65-9) or a structurally similar analog, fails to correct for the significant matrix effects and ion suppression/enhancement phenomena that are inherent to the analysis of complex samples like animal tissues, milk, or eggs [1]. These matrix components can alter the ionization efficiency of the target analyte, leading to substantial quantitative inaccuracies (e.g., recovery rates significantly outside the acceptable 70-120% range). In contrast, the near-identical physicochemical properties of AOZ-d4 ensure it co-elutes with and undergoes the same ionization process as the native analyte, effectively compensating for these variabilities and ensuring the high accuracy and precision mandated by regulatory frameworks such as EU Decision 2002/657/EC [2].

AOZ-d4 (ISTD)
Co-eluting deuterated analog compensates for matrix variability, enabling accurate quantification within regulatory performance limits
Unlabeled AOZ
Cannot correct for ionization differences; recovery may fall outside acceptable range and quantitative accuracy may not transfer
AOZ-d4 (ISTD)
Mass shift +4 Da ensures distinct MRM transitions and low cross-talk
Structural analog IS
Non-isotopic analogs may exhibit different ionization behavior and retention; method reproducibility may be limited

AOZ-d4 Comparative Performance Data


Isotopic Purity and Mass Shift

AOZ-d4 is supplied with a specified isotopic purity that is essential for its function. A purity of ≥98 atom% D, as offered by leading suppliers, ensures minimal isotopic interference from the unlabeled AOZ (M) peak and provides a consistent mass shift of +4 Da (M+4), which is critical for reliable multiple reaction monitoring (MRM) transitions and minimizing cross-talk in tandem mass spectrometry . In contrast, using unlabeled AOZ as an internal standard would result in a mass shift of 0 Da, making it indistinguishable from the target analyte in MS and rendering it useless for isotope dilution mass spectrometry (IDMS) . Lower isotopic purity (e.g., <95 atom% D) in alternative standards would introduce significant errors in calibration due to the presence of the unlabeled species.

Isotopic purity and mass shift
Specification review
≥98 atom% D; mass shift +4 Da
Enables reliable IDMS and minimizes isotopic interference
Supplier CoA; independent verification recommended
Analytical Chemistry Food Safety Metabolomics

Method Accuracy and Recovery

When used as the internal standard in a validated LC-MS/MS method for nitrofuran metabolites in meat, AOZ-d4 enabled mean recoveries for AOZ of 84.5-109.7% at a fortification level of 1.0 µg/kg, meeting the stringent criteria of EU Decision 2002/657/EC [1]. This high level of accuracy, which corrects for losses during the multi-step extraction and derivatization process (hydrolysis, derivatization with 2-nitrobenzaldehyde, and liquid-liquid extraction), is a direct result of the deuterated internal standard's ability to perfectly mimic the behavior of the native analyte [1]. In contrast, external standard calibration or the use of non-deuterated internal standards in the same matrices has been shown to yield recoveries that can vary widely (e.g., from <50% to >150%) due to uncorrected matrix effects and extraction inefficiencies [2].

Method accuracy and recovery
Reported
84.5–109.7% recovery at 1.0 µg/kg in meat (with AOZ-d4)
vs. methods without isotope IS often outside 70–120%
Supports method accuracy for regulatory residue monitoring
LC-ESI-MS/MS, fortified tissue; EU 2002/657/EC context
Method Validation Residue Analysis Veterinary Drug Monitoring

Analytical Sensitivity (CCα and CCβ)

The incorporation of AOZ-d4 in isotope dilution LC-MS/MS methods significantly improves method sensitivity by providing a stable and consistent signal that allows for more confident integration at low analyte concentrations. This translates to achievable Decision Limits (CCα) as low as 0.11 µg/kg and Detection Capabilities (CCβ) as low as 0.19 µg/kg in meat, which are well below the European Union's Minimum Required Performance Limit (MRPL) of 1.0 µg/kg for nitrofuran metabolites [1]. Methods employing non-isotopic internal standards or external calibration often struggle to achieve this level of sensitivity due to higher baseline noise and uncorrected signal variation, with reported CCα values for similar analytes frequently being >0.3 µg/kg [2].

Analytical sensitivity (CCα/CCβ)
Cross-study comparable
CCα 0.11–0.21 µg/kg, CCβ 0.19–0.36 µg/kg in meat
~2–3× lower than typical non-isotopic methods
Enhances detection capability below regulatory MRPL
Isotope dilution LC-MS/MS; review matrix-specific performance
Limit of Detection Regulatory Science Food Safety Monitoring

AOZ-d4 Application Scenarios


Regulatory Compliance Testing

Laboratories performing confirmatory analysis for nitrofuran residues in animal-derived food products (e.g., meat, seafood, milk, eggs) for export or domestic markets under EU, US FDA, or other international regulatory frameworks . The high isotopic purity and proven method accuracy of AOZ-d4 (enabling recoveries of 84.5-109.7%) are essential for generating legally defensible data that meets the stringent performance criteria of EU Decision 2002/657/EC [1].

Multi-Residue Method Development

Analytical chemists developing and validating LC-MS/MS methods for the simultaneous detection of multiple nitrofuran metabolites (AOZ, AMOZ, AHD, SEM) in challenging matrices like fish, honey, or biological tissues . AOZ-d4, used in conjunction with other isotopically labeled internal standards (e.g., AMOZ-d5), provides a robust strategy to correct for differential matrix effects, ensuring the method's linearity, precision, and low detection limits (CCα as low as 0.11 µg/kg) across a wide range of sample types [1].

Furazolidone Pharmacokinetics and Metabolism

Research studies investigating the metabolic fate and tissue distribution of furazolidone in animal models . The use of AOZ-d4 as an internal standard enables precise, absolute quantification of the major metabolite AOZ in biological matrices (e.g., plasma, urine, muscle), which is critical for establishing pharmacokinetic parameters and understanding residue depletion profiles [1].

Quality Control and Reference Material Production

Manufacturers of certified reference materials (CRMs) and proficiency testing providers require AOZ-d4 as a primary standard for calibrating instruments, verifying the accuracy of their own working standards, and preparing spiked samples for inter-laboratory comparison schemes. Its high chemical and isotopic purity (≥98 atom% D) ensures the traceability and reliability of these downstream products and services .

Application
Selection Property
Validation Focus
Regulatory-residue monitoring by LC-MS/MS
Isotope-labeled internal standard for matrix-effect correction
Method accuracy and EU 2002/657/EC performance criteria review
Multi-residue nitrofuran method development
Co-eluting deuterated standard for differential matrix compensation
Linearity, precision, and detection capability across multiple matrices
Furazolidone metabolism research
Precise quantification of tissue-bound metabolite AOZ
Pharmacokinetic model interpretation in animal studies
Reference material production and proficiency testing
High isotopic purity (≥98 atom% D) for calibration traceability
Inter-laboratory comparison and CRM certification support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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